molecular formula C12H26N2 B13283708 N-hexyl-1-methylpiperidin-4-amine

N-hexyl-1-methylpiperidin-4-amine

Cat. No.: B13283708
M. Wt: 198.35 g/mol
InChI Key: MHQGZPUZPBYBBU-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle containing a single nitrogen atom, is a cornerstone of modern medicinal chemistry. nih.govwikipedia.org This scaffold is not merely a synthetic curiosity but is a prevalent feature in a multitude of natural products, alkaloids, and synthetic pharmaceuticals. lifechemicals.comajchem-a.comresearchgate.net Its significance stems from a combination of structural and physicochemical properties that render it highly valuable in drug design. Piperidine-containing compounds are represented in over twenty classes of pharmaceuticals, including anesthetics, antipsychotics, antihistamines, and cardiovascular agents. nih.govlifechemicals.com

The structural features of the piperidine ring, such as its '3D shape' and limited number of rotatable bonds, allow for the creation of molecules that can engage with biological targets in ways that flat aromatic rings cannot. lifechemicals.com This three-dimensionality can lead to enhanced protein-ligand interactions. Furthermore, the piperidine moiety is known to positively influence the pharmacokinetic profiles of drug candidates by improving properties like membrane permeability and metabolic stability. researchgate.net The development of efficient and cost-effective methods for synthesizing substituted piperidines remains an important objective in contemporary organic chemistry. nih.govajchem-a.com

Positioning of N-hexyl-1-methylpiperidin-4-amine within the Aminopiperidine Class

This compound belongs to the aminopiperidine class of compounds. This classification is defined by the presence of a piperidine core structure bearing an amino group. The parent compound, 4-aminopiperidine (B84694), is a simple disubstituted piperidine. charchem.org Variations within this class arise from substitutions at the nitrogen atom of the piperidine ring and/or on the amino group itself.

In the case of this compound, the structure is precisely defined by its name:

Piperidin-4-amine: A piperidine ring with an amino group at the 4-position.

1-methyl: A methyl group is attached to the nitrogen atom of the piperidine ring (position 1).

N-hexyl: A hexyl group is attached to the nitrogen of the amino group.

This specific combination of a tertiary amine within the ring and a secondary amine at the 4-position, which is further alkylated with a hexyl chain, distinguishes it from simpler aminopiperidines like 1-methylpiperidin-4-amine. sigmaaldrich.com The presence of the hexyl group, in particular, significantly increases the lipophilicity of the molecule compared to its less substituted counterparts, a factor that can have profound implications for its biological activity and pharmacokinetic properties.

Research Imperatives for Comprehensive Academic Investigation of this compound

Given the prevalence of the substituted piperidine scaffold in pharmacologically active agents, a comprehensive investigation into this compound is a logical and necessary endeavor. The current body of public-domain scientific literature lacks specific research data on this particular compound. Therefore, a number of research imperatives can be identified.

First and foremost is the need for detailed synthesis and characterization. While the synthesis is likely achievable through established methods such as reductive amination, detailed protocols and full characterization of the final compound and intermediates are required.

Secondly, a systematic screening of its biological activities is warranted. The aminopiperidine scaffold is a known pharmacophore for various biological targets. For instance, derivatives of related structures are explored for their potential in treating neurological disorders and for their antimicrobial properties. ajchem-a.com Therefore, initial research should focus on evaluating this compound against a panel of common biological targets, including receptors and enzymes in the central nervous system, as well as against various bacterial and fungal strains.

Finally, structure-activity relationship (SAR) studies would be a crucial next step. By synthesizing and testing analogues of this compound—for example, by varying the length of the N-alkyl chain or altering the substitution on the piperidine nitrogen—researchers could elucidate the structural requirements for any observed biological activity. Such studies would be invaluable in determining if this compound or its derivatives have potential as leads for future drug discovery programs.

Interactive Data Table: Properties of Selected Piperidine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C13H28N2212.381042593-29-2 chemicalbook.com
Piperidine(CH₂)₅NH85.15110-89-4
1-Methylpiperidine (B42303)C6H13N99.17626-67-5
4-AminopiperidineC5H12N2100.16135325-04-7
N-Methylpiperidin-4-amineC6H14N2114.1945584-07-4 bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

N-hexyl-1-methylpiperidin-4-amine

InChI

InChI=1S/C12H26N2/c1-3-4-5-6-9-13-12-7-10-14(2)11-8-12/h12-13H,3-11H2,1-2H3

InChI Key

MHQGZPUZPBYBBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1CCN(CC1)C

Origin of Product

United States

Structure Activity Relationship Sar Studies of N Hexyl 1 Methylpiperidin 4 Amine and Its Analogs

Influence of N-Alkyl Chain Length on Biological Activity Profiles

The length of the N-alkyl chain on the exocyclic amine of 4-aminopiperidine (B84694) derivatives has a significant impact on their biological activity. Research into the antifungal properties of these compounds has shown a clear correlation between chain length and efficacy.

In a study of 4-aminopiperidines as potential antifungal agents, it was found that N-alkyl substituents with more than seven carbon atoms at the 4-amino group were beneficial for activity. mdpi.com Shorter, branched, or cyclic alkyl groups at this position were detrimental to the antifungal effect. mdpi.com The most potent antifungal activity was observed with an N-dodecyl (C12) substituent. mdpi.com This highlights the importance of a long, linear alkyl chain for this specific biological action.

The following table illustrates the effect of varying the N-alkyl chain length on the antifungal activity of a series of 1-benzyl-N-alkylpiperidin-4-amines against Candida albicans.

CompoundN-Alkyl SubstituentAntifungal Activity (MIC in µg/mL)
1 n-Hexyl>100
2 n-Octyl50
3 n-Decyl12.5
4 n-Dodecyl3.13

Data is illustrative and based on trends described in cited literature.

These findings suggest that the lipophilicity conferred by the long alkyl chain is a key determinant for the antifungal activity of these compounds, likely facilitating their interaction with fungal cell membranes or specific enzymes involved in ergosterol (B1671047) biosynthesis. mdpi.com

Substituent Effects on the Piperidine (B6355638) Ring System and Exocyclic Amine

Modifications to both the piperidine ring and the exocyclic amine of N-hexyl-1-methylpiperidin-4-amine analogs have been explored to understand their impact on biological activity.

For antifungal activity, the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen (N1 position) with a long N-alkyl chain (such as n-dodecyl) at the 4-amino group resulted in high potency. mdpi.com This indicates a synergistic effect between the substituents at these two positions. Even with an N-dodecyl group at the 4-amino position, compounds with no substituent or a Boc (tert-butoxycarbonyl) group at the piperidine nitrogen still showed notable activity. mdpi.com

In the context of cognition-enhancing drugs, a study of 4-aminopiperidine analogs revealed that isomers with aromatic substituents on the piperidine nitrogen were generally slightly more potent than those with the substituent on the exocyclic amine. unifi.itnih.gov

Furthermore, research on 4-aminopiperidine derivatives as inhibitors of the Hepatitis C virus (HCV) has also highlighted the importance of substituents. nih.gov An initial screening hit was optimized through a SAR campaign, leading to derivatives with increased potency and improved metabolic stability. nih.gov

The table below shows the impact of different substituents on the piperidine ring and exocyclic amine on the cognition-enhancing activity of a series of compounds in a mouse passive avoidance test.

CompoundN1-Substituent (Piperidine)N4-Substituent (Exocyclic Amine)Activity (Effective Dose in mg/kg, ip)
5 BenzoylIsopropyl0.1
6 IsopropylBenzoyl1
7 p-MethoxybenzoylIsopropyl0.01
8 Isopropylp-Methoxybenzoyl0.1

Data is illustrative and based on trends described in cited literature. unifi.itnih.gov

These examples demonstrate that the nature and position of substituents on both the piperidine ring and the exocyclic amine are critical for modulating the biological activity profile of this class of compounds.

Conformational Analysis and its Correlation with Receptor Binding or Enzyme Inhibition

The three-dimensional shape, or conformation, of a molecule is often a critical factor in its ability to bind to a biological target such as a receptor or an enzyme. For piperidine derivatives, the ring can exist in different conformations, such as chair, boat, and twist-boat forms. rsc.org The orientation of substituents (axial or equatorial) on the piperidine ring can also significantly influence binding affinity.

Studies on N-methylpiperidine (NMP) have identified both chair and twist conformers. rsc.org In the context of drug design, understanding the preferred conformation for biological activity is key. For instance, in a series of 2-substituted piperazines, the axial conformation was found to be preferred for binding to the α7 nicotinic acetylcholine (B1216132) receptor. nih.gov This axial orientation positioned the key nitrogen atoms in a spatial arrangement that mimicked the natural ligand, nicotine. nih.gov

Molecular dynamics simulations of other piperidine derivatives have shown that different interactions of the basic piperidine nitrogen and its substituents with the lipophilic binding pocket of a receptor are responsible for variations in affinity. nih.gov For some σ1 receptor ligands, the equatorial orientation of substituents at the 2- and 4-positions of the piperidine ring was confirmed by the coupling constants in their NMR spectra. nih.gov

The correlation between conformation and activity underscores the importance of steric factors and the precise spatial arrangement of functional groups for effective interaction with biological targets.

Molecular Features Important for Specific Pharmacological Interactions

For antifungal activity, the essential molecular features are a combination of a lipophilic N-alkyl chain (ideally with more than seven carbons) on the exocyclic amine and an aromatic substituent (like benzyl or phenylethyl) on the piperidine nitrogen. mdpi.com These features are thought to be crucial for the inhibition of enzymes involved in fungal ergosterol biosynthesis, such as sterol C14-reductase and sterol C8-isomerase. mdpi.com

In the realm of cognition enhancers, the 4-aminopiperidine scaffold itself appears to be a key pharmacophore. unifi.itnih.gov The potency of these compounds is modulated by the nature of the acyl or sulfonyl groups attached to the nitrogen atoms, with aromatic substituents often enhancing activity. unifi.it The mechanism of action for some of these compounds is suggested to involve the modulation of AMPA receptors. unifi.itnih.gov

For antiviral activity against HCV, the 4-aminopiperidine scaffold was identified as a potent inhibitor of viral assembly and release. nih.gov Structure-activity relationship studies led to the identification of derivatives with improved potency and metabolic stability, indicating that specific substitutions are key to optimizing the antiviral profile. nih.gov

The table below summarizes key molecular features and their associated pharmacological interactions for different classes of 4-aminopiperidine analogs.

Pharmacological InteractionKey Molecular Features
Antifungal Activity Long N-alkyl chain (>C7) on exocyclic amine; Benzyl or phenylethyl group on piperidine nitrogen. mdpi.com
Cognition Enhancement 4-Aminopiperidine core; Aromatic acyl or sulfonyl groups on nitrogen atoms. unifi.itnih.gov
HCV Inhibition 4-Aminopiperidine scaffold with optimized substituents for potency and metabolic stability. nih.gov

These findings illustrate that while the 4-aminopiperidine core is a versatile scaffold, the specific biological activity is fine-tuned by the nature and arrangement of its substituents.

Pharmacological and Biological Evaluation in Vitro and Preclinical Models

Assessment of Antimicrobial Activities

The primary area of pharmacological investigation for N-hexyl-1-methylpiperidin-4-amine and related 4-aminopiperidine (B84694) derivatives has been their potential as antimicrobial agents, particularly against fungal pathogens.

A library of over 30 novel 4-aminopiperidine derivatives was synthesized and evaluated for their antifungal properties. mdpi.com Initial screening using the model yeast Yarrowia lipolytica revealed that certain derivatives possess significant growth-inhibiting activity. mdpi.com

Subsequent testing against a panel of clinically relevant fungal species, including various Candida and Aspergillus species, demonstrated the potent antifungal spectrum of these compounds. mdpi.com Notably, derivatives with specific substitutions, such as a benzyl (B1604629) or phenylethyl group at the piperidine (B6355638) nitrogen and a long alkyl chain like n-dodecyl at the 4-amino position, exhibited the most promising activity. mdpi.com The antifungal potency of these lead compounds was found to be comparable to established antifungal drugs. mdpi.com

Table 1: Antifungal Activity of Selected 4-Aminopiperidine Derivatives

Compound Fungal Species Activity Level
1-benzyl-N-dodecylpiperidin-4-amine Candida spp., Aspergillus spp. High
N-dodecyl-1-phenethylpiperidin-4-amine Candida spp., Aspergillus spp. High
N-dodecyl-1-(unsubstituted)piperidin-4-amine Yarrowia lipolytica Noteworthy

This table is a representation of findings from research on 4-aminopiperidine derivatives and not specific to this compound for which direct data is not available.

The mechanism underlying the antifungal activity of these 4-aminopiperidine derivatives has been elucidated through analysis of their effects on fungal sterol biosynthesis. mdpi.com Ergosterol (B1671047) is a vital component of fungal cell membranes, and its disruption is a common target for antifungal drugs.

Studies have shown that these compounds act as inhibitors of ergosterol biosynthesis. mdpi.com Specifically, they have been found to inhibit two key enzymes in the post-squalene part of the pathway: sterol C14-reductase and sterol C8-isomerase. mdpi.com This dual inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately disrupting fungal cell membrane integrity and inhibiting growth. mdpi.com This mode of action is similar to that of the established antifungal agent amorolfine. mdpi.com

Receptor Modulatory Effects of this compound Derivatives

Based on available scientific literature, there is no specific information regarding the receptor modulatory effects of this compound or its direct derivatives on serotonin (B10506) receptors.

No studies were identified that specifically investigated the interaction profiles of this compound derivatives with the 5-HT2A receptor.

There is no available data from ligand binding or functional assays in heterologous expression systems for this compound derivatives in the context of serotonin receptors.

Computational and Theoretical Investigations of N Hexyl 1 Methylpiperidin 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as N-hexyl-1-methylpiperidin-4-amine) when bound to a second molecule (a receptor or target, typically a protein). nih.gov This method is crucial in structure-based drug design for predicting the binding affinity and interaction patterns between a small molecule and its macromolecular target. nih.gov

Molecular docking simulations predict how this compound would fit into the binding site of a given protein target. The simulation generates multiple possible binding poses and calculates a corresponding binding energy, or docking score, for each pose. This score, typically expressed in kcal/mol, estimates the binding affinity; a more negative value generally indicates a more stable and favorable interaction between the ligand and the protein. nih.gov

For this compound, a researcher would first identify potential protein targets based on the compound's expected biological activity. The three-dimensional structures of these proteins would be obtained from databases like the Protein Data Bank (PDB). Docking software would then be used to place the this compound molecule into the active site of the target protein. The software's scoring function would then rank the different poses.

Table 1: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets This table demonstrates how docking results would be presented. The values are hypothetical and serve to illustrate the concept.

Putative Protein TargetPDB IDBinding Energy (kcal/mol)Predicted Inhibition Constant (Ki)
Target A (e.g., a kinase)XXXX-8.5550 nM
Target B (e.g., a GPCR)YYYY-7.22.5 µM
Target C (e.g., an enzyme)ZZZZ-9.1150 nM

Table content is for illustrative purposes only.

Beyond predicting binding energy, molecular docking provides critical insights into the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. The amine group in this compound could act as a hydrogen bond donor.

Hydrophobic Interactions: Occurring between nonpolar parts of the ligand (like the hexyl chain) and nonpolar amino acid residues in the binding pocket.

Van der Waals Forces: Weak, short-range electrostatic attractions between molecules.

Pi-Interactions: Such as pi-alkyl interactions between the hexyl chain and aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding site.

Analysis of the best-scoring docking pose reveals which amino acid residues in the protein's binding site are crucial for anchoring the ligand. For example, a simulation might predict that the nitrogen of the piperidine (B6355638) ring interacts with an acidic residue like Aspartic Acid, while the hexyl tail fits into a hydrophobic pocket lined with residues such as Leucine and Valine.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic properties, which govern its stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, a DFT calculation would determine the energies of these orbitals and map their spatial distribution across the molecule. The analysis would likely show the HOMO density concentrated around the amine and piperidine nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO might be distributed more broadly across the alkyl chains.

Table 2: Hypothetical Frontier Molecular Orbital Data for this compound This table shows the type of data generated from an FMO analysis.

ParameterEnergy (eV)Description
HOMO Energy-5.8Indicates electron-donating ability
LUMO Energy2.1Indicates electron-accepting ability
HOMO-LUMO Gap7.9Correlates with chemical reactivity and stability

Table content is for illustrative purposes only.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. The map uses a color scale to show different potential values:

Red/Yellow: Regions of negative potential, which are rich in electrons and attractive to electrophiles (positive charges). These are often found near electronegative atoms like nitrogen or oxygen.

Blue: Regions of positive potential, which are electron-poor and attractive to nucleophiles (negative charges). These are typically found around hydrogen atoms, especially those attached to heteroatoms.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would likely show a region of strong negative potential (red) around the primary amine (NH) and the tertiary amine (N-methyl) groups, identifying them as the most likely sites for protonation or hydrogen bonding. The hexyl chain would be largely neutral (green), while the hydrogens attached to the carbons adjacent to the nitrogen atoms might show a slight positive potential (blue).

Vibrational analysis, typically performed as part of a DFT calculation, predicts the frequencies of a molecule's vibrational modes. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting. For this compound, key predicted vibrations would include N-H stretching, C-H stretching (from both the hexyl and piperidine groups), and C-N stretching.

Conformational Analysis and Potential Energy Surfaces

A conformational analysis of this compound would theoretically involve the exploration of its potential energy surface to identify stable conformers and the energy barriers between them. This analysis would typically focus on the rotational degrees of freedom, including the piperidine ring conformations (chair, boat, twist-boat), the orientation of the N-hexyl group, and the rotation around the C-N bonds.

Such a study would likely employ quantum mechanical methods, such as Density Functional Theory (DFT), to accurately calculate the energies of different conformations. The results would provide insights into the molecule's flexibility and the preferred three-dimensional structures it adopts in different environments. However, no published studies with specific energetic data or potential energy surface maps for this compound are currently available.

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogs

Pharmacophore modeling is a powerful technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model for this compound would be developed based on its structure and known biological activity, or by studying its interaction with a biological target. This model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

Once developed, this pharmacophore model could be used as a 3D query to search large chemical databases in a process called virtual screening. This would allow for the identification of other molecules, or novel analogs, that possess a similar arrangement of pharmacophoric features and are therefore predicted to have similar biological activity. While studies on related piperidine derivatives have utilized these techniques for drug discovery, no specific pharmacophore models or virtual screening campaigns based on this compound have been reported in the accessible literature. acs.orgnih.govacs.orgnih.govmdpi.comnih.gov

Q & A

Q. What are the standard synthetic routes for preparing N-hexyl-1-methylpiperidin-4-amine, and how do reaction conditions influence yield and purity?

  • Methodological Answer: The synthesis typically involves alkylation of a piperidine precursor. For example, N-methylpiperidin-4-amine can be reacted with hexyl halides under basic conditions (e.g., sodium hydride or potassium carbonate) in solvents like ethanol or acetonitrile . Optimization of reaction time, temperature, and stoichiometry is critical: excess alkylating agent may lead to over-alkylation, while insufficient base can reduce nucleophilicity. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%), validated by NMR and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer:
  • ¹H/¹³C NMR: Focus on the piperidine ring protons (δ 2.5–3.5 ppm for N-methyl and hexyl substituents) and amine protons (δ 1.5–2.0 ppm if non-deuterated) .
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks ([M+H]⁺) with <5 ppm deviation from theoretical values.
  • IR Spectroscopy: Amine N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1200–1350 cm⁻¹) validate functional groups .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer:
  • PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators (e.g., P95) if aerosol generation is likely .
  • Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks (GHS H335: respiratory irritation) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or molecular docking) guide the structural optimization of this compound for target-specific applications?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the hexyl chain’s hydrophobicity can be tuned to enhance membrane permeability in drug design .
  • Molecular Docking: Screen against protein targets (e.g., GPCRs) to identify binding poses. Adjust substituents (e.g., replacing hexyl with shorter alkyl chains) to improve binding affinity .

Q. What strategies resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer:
  • Assay Replication: Repeat experiments under standardized conditions (pH, temperature) to rule out environmental variability.
  • Orthogonal Validation: Cross-validate results using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., cytotoxicity IC₅₀) .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity .

Q. How does the hexyl chain length impact the compound’s physicochemical properties (e.g., logP, solubility) and pharmacokinetic behavior?

  • Methodological Answer:
  • logP Measurement: Compare octanol-water partition coefficients via shake-flask or HPLC methods. Longer alkyl chains (e.g., hexyl vs. ethyl) increase hydrophobicity (higher logP), reducing aqueous solubility but enhancing lipid bilayer penetration .
  • Solubility Testing: Use nephelometry to quantify solubility in PBS or simulated biological fluids. Adjust formulation (e.g., cyclodextrin complexation) to improve bioavailability .

Q. What advanced purification techniques (e.g., chiral chromatography) are suitable for isolating enantiomers of this compound?

  • Methodological Answer:
  • Chiral Stationary Phases (CSPs): Use columns with cellulose- or amylose-based CSPs for enantiomeric separation. Optimize mobile phase (e.g., hexane/isopropanol ratios) to achieve baseline resolution .
  • Circular Dichroism (CD): Verify enantiopurity by analyzing Cotton effects at 200–250 nm .

Safety and Compliance

Q. How should researchers address discrepancies between experimental and predicted toxicity profiles for this compound?

  • Methodological Answer:
  • In Silico Tools: Compare predictions from QSAR models (e.g., ProTox-II) with in vitro assays (e.g., Ames test for mutagenicity).
  • Dose-Response Studies: Conduct acute toxicity tests in rodent models (OECD 423 guidelines) to refine LD₅₀ estimates .

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